![molecular formula C14H12BrN3O B5636842 N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5636842.png)
N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Nicotinohydrazide derivatives are synthesized through condensation reactions involving nicotinic acid hydrazide and various aldehydes or ketones. For instance, asymmetric ligands like N'-[(phenyl(pyridin-2-yl)methylene)nicotinohydrazide were synthesized from the condensation of nicotinic acid hydrazide with 2-benzoylpyridine, characterized by physicochemical analyses, elemental analysis, FTIR, and NMR spectroscopy techniques (Gueye et al., 2021). This methodology is generally applicable to synthesizing various nicotinohydrazide derivatives, indicating the versatility and adaptability of the synthesis process for creating a wide range of compounds.
Molecular Structure Analysis
The structural characterization of nicotinohydrazide derivatives is commonly achieved through spectroscopic methods and single-crystal X-ray diffraction. These compounds often crystallize in specific space groups, with molecules adopting E or Z configurations regarding the azomethine groups. Detailed crystallographic analysis provides insights into the molecular geometry, including dihedral angles and hydrogen bonding patterns, which are crucial for understanding the compounds' stability and reactivity (Gueye et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(11-4-2-6-13(15)8-11)17-18-14(19)12-5-3-7-16-9-12/h2-9H,1H3,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNJNTMTKNPYQY-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(3-bromophenyl)ethylidene]pyridine-3-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.